![molecular formula C21H18FN3S B2682269 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207023-83-3](/img/structure/B2682269.png)
2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
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Description
Pyrazolo[1,5-a]pyrazines are a class of compounds that have been studied for their potential medicinal properties . They are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the rings contain nitrogen (N) and carbon © atoms.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives typically includes a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure with two nitrogen atoms in the pyrazole ring and one nitrogen atom in the pyrazine ring .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazine derivatives can undergo various chemical reactions. For instance, they can participate in [3 + 2]-cycloaddition reactions under basic conditions . They can also undergo site-selective cross-coupling reactions .Scientific Research Applications
Anticancer Activity
2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine and related compounds have shown significant potential in anticancer research. For instance, 6-Fluorobenzo[b]pyran-4-one and its derivatives, including pyrazole and pyrimidine thione derivatives, have demonstrated anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005). Similarly, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds displaying significant inhibitory concentration values (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial Activity
Compounds related to 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have also been researched for their antimicrobial properties. For example, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and shown to possess antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015). Additionally, fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs have been identified as new classes of antimicrobial and anti-tuberculosis agents, with certain compounds showing significant activity against various strains including Mycobacterium tuberculosis (Sowmya, Poojary, Kumar, Vishwanatha, & Shetty, 2017).
Photovoltaic Applications
In the field of material science, particularly photovoltaics, thieno[3,4-b]pyrazine-based monomers and related compounds have been synthesized and utilized in photovoltaic devices. These compounds exhibit varying optical properties, electrochemical behavior, and energy levels, making them suitable for application in photovoltaic performance (Zhou, Cong, Yamakawa, Wei, Nakamura, Tajima, Yang, & Hashimoto, 2010).
Antipsychotic Potential
Some derivatives of 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have been explored for their antipsychotic potential. A particular study describes the synthesis and pharmacological evaluation of a series of compounds with hydroxy and imine functionalities, which exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Antioxidant Properties
Another area of research includes the exploration of pyrazole derivatives for their antioxidant properties. A study synthesizing a series of 3,5-dimethyl-1H-pyrazole derivatives demonstrated significant in vitro antioxidant activities, highlighting the potential of these compounds in oxidative stress-related therapies (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIVRXSMCWREMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine |
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